Dihydroxy Etravirine

Description

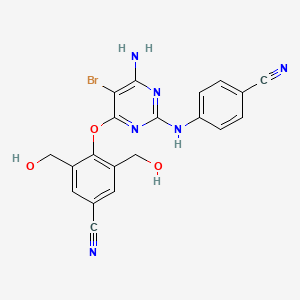

Structure

3D Structure

Properties

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O3/c21-16-18(24)26-20(25-15-3-1-11(7-22)2-4-15)27-19(16)30-17-13(9-28)5-12(8-23)6-14(17)10-29/h1-6,28-29H,9-10H2,(H3,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMILEPRAYYVRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3CO)C#N)CO)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747668 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-67-6 | |

| Record name | Dimethylhydroxy etravirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLHYDROXY ETRAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JRR5Z56V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Dihydroxy Etravirine

Elucidation of Synthetic Pathways

The formation of Dihydroxy Etravirine (B1671769) is primarily understood through the metabolic transformation of its parent compound, Etravirine. Laboratory synthesis aims to replicate or mimic these pathways to produce the compound for research and analytical purposes.

The direct precursor for the formation of Dihydroxy Etravirine is Etravirine. nih.gov In biological systems, the dihydroxylation is a metabolic process mediated by cytochrome P450 (CYP) enzymes. nih.gov Specifically, CYP2C19 has been identified as the primary enzyme responsible for the creation of both major monohydroxylated and dihydroxylated metabolites of Etravirine. nih.gov Tandem mass spectrometry analysis has suggested that this bio-transformation occurs via dimethylhydroxylation on the 3,5-dimethylbenzonitrile (B1329614) moiety of the Etravirine molecule. nih.gov

While the primary route is metabolic, chemical synthesis would involve the direct oxidation of Etravirine. The synthesis of the Etravirine precursor itself is a multi-step process, providing a foundation for obtaining the necessary starting material. Several synthetic routes for Etravirine have been developed, often starting from fundamental precursors. nih.gov

A common pathway to Etravirine involves the condensation of key building blocks. One established method begins with 2,4,6-trichloropyrimidine, which is reacted with 3,5-dimethyl-4-hydroxybenzonitrile. google.comgoogle.com The resulting intermediate is then condensed with 4-aminobenzonitrile (B131773), followed by amination and halogenation steps to yield Etravirine. google.comgoogle.com

| Precursor Compound | Role in Synthesis | Reference |

| Etravirine | Direct precursor for dihydroxylation | nih.gov |

| 2,4,6-Trichloropyrimidine | Core pyrimidine (B1678525) starting material for Etravirine synthesis | nih.govgoogle.comgoogle.com |

| 4-Aminobenzonitrile | "Left wing" aryl amine component of Etravirine | nih.govgoogle.comnewdrugapprovals.org |

| 4-Hydroxy-3,5-dimethylbenzonitrile | "Right wing" aryl ether component of Etravirine | nih.govgoogle.comnewdrugapprovals.org |

| 4-Guanidinobenzonitrile | Alternative starting material for building the pyrimidine core | nih.govgoogle.comnewdrugapprovals.org |

The chemical reaction scheme for dihydroxylation in a laboratory setting would involve a selective oxidation reaction targeting the two methyl groups on the benzonitrile (B105546) ring of Etravirine to introduce hydroxyl (-OH) groups.

Optimizing the synthesis of this compound primarily involves enhancing the efficiency of the final dihydroxylation step from Etravirine, as well as improving the synthesis of the Etravirine precursor itself. Research has focused extensively on making the production of the core diarylpyrimidine (DAPY) structure more practical and cost-effective. nih.govgoogle.com

Other optimization strategies focus on the synthetic route design to circumvent problematic steps or expensive starting materials. google.com Challenges in earlier syntheses included slow reaction rates and unsatisfactory yields, particularly in amination and phenoxide coupling stages. newdrugapprovals.orggoogle.com Newer, commercially viable processes have been developed that rearrange the sequence of reactions, such as introducing the bromine atom at a later stage, to improve efficiency and yield. google.comgoogle.com For the specific conversion of Etravirine to this compound, optimization would focus on using selective oxidizing agents that can perform benzylic hydroxylation with high regioselectivity and yield, minimizing side-product formation.

| Strategy | Target Reaction/Process | Outcome | Reference |

| Microwave-Promoted Synthesis | Amination | Reduced reaction time from 12 hours to 15 minutes; improved overall yield. | nih.gov |

| Process Rearrangement | Overall Synthesis | Improved yields and cost-effectiveness by changing the order of halogenation and coupling steps. | google.comgoogle.comgoogle.com |

| Use of Inexpensive Starting Materials | Overall Synthesis | Reduced production costs by starting with materials like 2,4,6-trichloropyrimidine. | google.com |

Precursor Identification and Reaction Schemes for Dihydroxylation

Chemical Derivatization for Analog Synthesis

The diarylpyrimidine scaffold of Etravirine is a versatile platform for chemical modification. The synthesis of derivatives, including hydroxylated forms like this compound, is a key strategy in the development of new NNRTIs with improved characteristics. dntb.gov.uanih.gov

The introduction of dihydroxyl groups, as seen in this compound, is a prime example of functional modification. Such polar groups can significantly alter a compound's physicochemical properties, including solubility. nih.gov Beyond simple hydroxylation, a wide array of structural modifications are explored on the DAPY scaffold to enhance antiviral potency, overcome drug resistance, and optimize pharmacokinetic profiles. nih.govnih.gov

These modifications can occur at several positions:

Central Pyrimidine Core: Modifications to the central ring structure.

Linker: Altering the ether linkage between the pyrimidine core and the right-wing aryl group.

Left and Right Wings: Introducing various substituents on the two aryl rings. nih.gov

Strategic placement of substituents, such as a morpholinylalkoxy group, has been shown to increase solubility by approximately 100-fold compared to Etravirine while maintaining high antiviral activity. nih.gov

| Modification Type | Example Substituent/Change | Purpose | Reference |

| Hydroxylation | -OH groups on aryl ring | Metabolite formation, potential alteration of properties. | nih.gov |

| Solubility Enhancement | Morpholinylalkoxy group | Dramatically increase aqueous solubility. | nih.gov |

| Scaffold Hopping | Replacing the pyrimidine core | Diversify core structures to find novel active compounds. | nih.gov |

| Side-Chain Refinement | Acrylonitrile, various alkyl/aryl groups | Enhance activity, selectivity, and resistance profile. | frontiersin.org |

The synthesis of DAPY derivatives presents several challenges. Key reactions, such as nucleophilic aromatic substitution for coupling the aryl wings to the pyrimidine core, can be low-yielding or require harsh conditions. newdrugapprovals.orggoogle.com The development of more efficient and scalable synthetic routes is an ongoing area of innovation. nih.gov

A significant challenge is the emergence of HIV-1 strains with resistance mutations, which necessitates the continuous design and synthesis of new analogs that can inhibit these mutant reverse transcriptase enzymes. dntb.gov.uadntb.gov.ua Structure-based drug design, utilizing crystallographic data of NNRTIs bound to the enzyme, guides the synthesis of new derivatives with improved binding and adaptability. dntb.gov.ua

Innovations in the field include:

Improved Coupling Methods: Developing more robust and higher-yielding cross-coupling reactions.

Late-Stage Functionalization: Introducing key functional groups late in the synthetic sequence to allow for rapid diversification of analogs from a common intermediate. nih.gov

Scaffold Hopping: Moving beyond the traditional DAPY core to entirely new but functionally similar heterocyclic systems to find novel intellectual property and overcome resistance. nih.gov

Introduction of Dihydroxyl Groups and Other Functional Modifications

Synthesis of Isotopic Analogs for Research Applications

Isotopically labeled analogs of this compound are invaluable tools for research, particularly in metabolic studies and as internal standards for quantitative analysis by mass spectrometry. nih.gov The synthesis of such analogs involves the incorporation of heavy isotopes, such as deuterium (B1214612) (D or ²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule's structure.

The synthesis of an isotopically labeled this compound would typically begin with a labeled version of an Etravirine precursor. For example, ¹³C- or ¹⁵N-labeled 4-aminobenzonitrile could be used in the standard synthetic route to produce isotopically labeled Etravirine. Subsequent dihydroxylation, either through a controlled chemical oxidation or a biomimetic approach using enzymes, would yield the desired labeled this compound. The specific placement of the isotopic label is chosen based on the intended application, for instance, at a site that is not metabolically labile if it is to be used as a tracer. While specific syntheses for isotopic this compound are not detailed in the literature, the principles follow standard practices for creating labeled pharmaceutical compounds. googleapis.com

Biochemical and Enzymatic Transformations of Etravirine to Dihydroxy Etravirine

Metabolite Identification and Characterization

The identification and characterization of etravirine's metabolites, including dihydroxy etravirine (B1671769), have been accomplished through various in vitro systems and advanced analytical techniques.

The metabolism of etravirine has been extensively studied using a range of in vitro biological systems, which have been crucial in identifying the resulting metabolites. scielo.br Human liver microsomes (HLMs) are a primary tool for these investigations, as they contain a rich complement of drug-metabolizing enzymes like CYPs and UDP-glucuronosyltransferases (UGTs). scielo.brnih.govscielo.br When etravirine is incubated with HLMs in the presence of necessary cofactors, multiple hydroxylated products are formed. nih.gov Specifically, three monohydroxylated and three dihydroxylated metabolites of etravirine have been detected. nih.gov

In addition to HLMs, primary human hepatocytes offer a more comprehensive model as they contain both Phase I and Phase II enzymes, providing a good correlation with in vivo metabolic processes. scielo.brnih.govscielo.br Studies using primary human hepatocytes have shown consistent metabolite formation compared to HLMs, with the exception of one monohydroxylated metabolite (M2) that was not detected in hepatocyte assays. nih.gov Furthermore, cDNA-expressed P450s are utilized to pinpoint the specific enzymes responsible for the formation of each metabolite. nih.govnih.govnih.gov These systems have been instrumental in confirming the roles of individual CYP isozymes in the generation of monohydroxylated and dihydroxylated derivatives of etravirine. nih.gov

The structural characterization of the dihydroxy metabolites of etravirine relies heavily on advanced spectroscopic methods, particularly tandem mass spectrometry (MS/MS). nih.govnih.gov This technique provides detailed information about the molecular weight and fragmentation patterns of the metabolites. For instance, three dihydroxylated products of etravirine with a mass-to-charge ratio (m/z) of 467 were identified. nih.gov

MS/MS analysis suggests that these dihydroxy metabolites are formed through the dimethylhydroxylation of the dimethylbenzonitrile part of the etravirine molecule. nih.govnih.gov The fragmentation patterns of these isomers provide clues to their specific structures. For example, the major fragment ions of one dihydroxy metabolite (M4) are proposed to be formed from specific losses from the parent ion, while another dihydroxy metabolite (M5) shows a different fragmentation pattern, allowing for their differentiation. nih.gov These detailed mass spectral data are essential for proposing the chemical structures of the various dihydroxy etravirine isomers. nih.gov

Detection in In Vitro Biological Systems (e.g., Human Liver Microsomes, cDNA-Expressed P450s, Hepatocytes)

Enzymatic Reaction Phenotyping

Identifying the specific enzymes involved in the formation of this compound is crucial for understanding its metabolic pathway and potential drug-drug interactions.

Several cytochrome P450 isozymes are involved in the oxidative metabolism of etravirine. drugbank.comhiv-druginteractions.orgnih.gov In vitro studies have demonstrated that CYP2C19 is the primary enzyme responsible for the formation of the major monohydroxylated and dihydroxylated metabolites of etravirine. nih.govnih.govresearchgate.net This is supported by findings that the formation of these metabolites was significantly reduced in human liver microsomes with a loss-of-function genotype for CYP2C19. nih.govnih.gov

While CYP2C19 plays the principal role, other isozymes also contribute. CYP3A4 is responsible for forming two less abundant monohydroxylated metabolites. nih.govnih.gov Interestingly, while CYP2C9 does not appear to metabolize the parent etravirine directly, it works in conjunction with CYP3A4 to produce two minor dihydroxylated products. nih.govnih.gov CYP3A5 has also been shown to catalyze the formation of certain monohydroxylated metabolites. nih.gov

The efficiency of the enzymatic reactions involved in etravirine metabolism has been characterized by determining their kinetic parameters. For the formation of two monohydroxylated metabolites (M1 and M2) by CYP3A4, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) have been established. The Km values for M1 and M2 formation by CYP3A4 were determined to be 5.83 µM and 72.85 µM, respectively. nih.gov The corresponding Vmax values were 0.072 and 0.067 pmol·min−1·pmol−1 of CYP3A4. nih.gov These kinetic data provide a quantitative measure of the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction.

Contribution of UDP-Glucuronosyltransferases (UGTs) to Further Conjugation of Monohydroxylated Products

Mechanistic Aspects of Oxidative Metabolism

The oxidative metabolism of Etravirine into its hydroxylated forms, including this compound, is a mechanistically intricate process. The primary enzymes identified as responsible for these transformations are CYP3A4, CYP2C9, and CYP2C19. europa.eu Research using cDNA-expressed P450 isozymes has elucidated the specific roles and contributions of each of these enzymes in the formation of various hydroxylated metabolites. nih.gov

The formation of this compound from Etravirine is characterized by distinct regioselectivity, referring to the specific site on the molecule where the chemical modification occurs.

Studies have indicated that the major dihydroxylated metabolite of Etravirine is formed through the dimethylhydroxylation of the dimethylbenzonitrile moiety of the parent compound. nih.gov The primary enzyme responsible for catalyzing the formation of this major dioxygenated metabolite is CYP2C19. nih.gov This enzyme also plays a principal role in the creation of the major monohydroxylated metabolite. nih.gov

The significance of CYP2C19 in this metabolic pathway is highlighted by studies involving human liver microsomes with genetic variations. In HLMs genotyped as homozygous for the non-functional CYP2C19*2 allele, the formation of the major monohydroxy metabolite was reduced by 75%, and the dihydroxy metabolite was undetectable. nih.gov This demonstrates a clear dependence on functional CYP2C19 for the production of the primary this compound metabolite. nih.gov

In addition to the primary pathway mediated by CYP2C19, minor dihydroxylated products of Etravirine are also formed. nih.gov Interestingly, this involves a collaborative action between CYP3A4 and CYP2C9. nih.gov While CYP2C9 shows no metabolic activity towards the parent Etravirine compound on its own, it appears to work in conjunction with CYP3A4 to generate two minor dihydroxylated metabolites. nih.gov

Table 1: Cytochrome P450 Isozymes in the Formation of this compound

| Enzyme(s) | Role in this compound Formation | Metabolite Pathway |

| CYP2C19 | Primary enzyme | Forms the major dihydroxylated metabolite. nih.gov |

| CYP3A4 & CYP2C9 | Concerted action | Form two minor dihydroxylated products. nih.gov |

The metabolic pathway of Etravirine, which includes the formation of this compound, is linked to the modulation of drug-metabolizing enzymes. Etravirine and its metabolites can act as modulators of CYP3A4 expression through a mechanism dependent on the pregnane (B1235032) X receptor (PXR). nih.govnih.gov PXR is a nuclear receptor that regulates the expression of various genes involved in drug and xenobiotic metabolism, including the CYP3A4 gene. nih.govwikipedia.org

Treatment of primary human hepatocytes with Etravirine has been shown to cause a time-dependent and significant increase in the messenger RNA (mRNA) levels of CYP3A4. nih.gov This induction demonstrates the role of Etravirine and its metabolic cascade in up-regulating this key drug-metabolizing enzyme. nih.gov In contrast, no similar inductive effect was observed on the mRNA expression of CYP2C enzymes. nih.gov

The mechanism of this induction was confirmed to be PXR-dependent. nih.gov In laboratory studies, the presence of sulforaphane, a known PXR antagonist, blocked the increase in CYP3A4 mRNA expression that was otherwise mediated by Etravirine. nih.govnih.gov This finding provides strong evidence that Etravirine and its metabolites function as PXR-dependent modulators of CYP3A4 levels. nih.gov

Table 2: Time-Dependent Induction of CYP3A4 mRNA Levels by Etravirine in Primary Human Hepatocytes

| Treatment Duration | Fold Increase in CYP3A4 mRNA Levels |

| 6 hours | 3.2-fold nih.govnih.gov |

| 12 hours | 5.2-fold nih.govnih.gov |

| 24 hours | 11.8-fold nih.govnih.gov |

| 72 hours | 17.9-fold nih.govnih.gov |

Molecular Interactions and Potential Biochemical Activities of Dihydroxy Etravirine

Interaction with Viral Enzyme Targets (e.g., HIV-1 Reverse Transcriptase)

While specific binding affinity and enzyme inhibition kinetic studies for Dihydroxy Etravirine (B1671769) are not extensively detailed in the provided results, the activity of its parent compound, Etravirine, provides a basis for understanding its potential interactions. Etravirine itself is a potent inhibitor of HIV-1 reverse transcriptase. portico.orgnatap.org

There is limited direct information available regarding the in vitro binding affinity of Dihydroxy Etravirine to HIV-1 reverse transcriptase. However, studies on Etravirine show that it binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is located near the polymerase active site. csic.es This binding is characterized by interactions with amino acid residues such as Lys-101, Leu-100, and Val-179. csic.es The flexibility of the Etravirine molecule allows it to adapt to mutations in the binding pocket, contributing to its effectiveness against resistant strains. aidsmap.comnewdrugapprovals.org Given that this compound is a metabolite, its binding affinity is likely altered compared to the parent compound. Metabolites of Etravirine have been shown to be substantially less active against wild-type HIV in cell culture. natap.org

In Vitro Binding Affinity Studies (if applicable)

Analysis of Molecular Conformations and Flexibility

The molecular flexibility of Etravirine is a key feature of its design, enabling it to bind to the reverse transcriptase enzyme in multiple conformations. newdrugapprovals.org This adaptability allows it to maintain activity against viral strains that have developed resistance to other NNRTIs. aidsmap.comnewdrugapprovals.org The diarylpyrimidine (DAPY) structure of Etravirine contributes to this conformational flexibility. newdrugapprovals.org While specific conformational analyses of this compound were not found, as a derivative, it would inherit the core structure of the parent molecule, though the addition of hydroxyl groups would alter its electronic properties and potential interactions.

Investigation of Potential Antiviral Activity in Cell Culture Models (Preclinical)

The antiviral activity of Etravirine has been extensively studied in preclinical cell culture models. These studies provide a benchmark against which the activity of its metabolites, like this compound, can be inferred, although direct data on the metabolite is scarce.

Etravirine demonstrates potent activity against wild-type HIV-1 strains, with median EC50 values typically in the low nanomolar range. portico.orgeuropa.eu For example, EC50 values ranging from 0.9 to 5.5 nM have been reported in T-cell lines and primary cells. europa.eu In contrast, the major metabolites of Etravirine are reported to be more than 90% less active against wild-type HIV. natap.org

Table 1: In Vitro Activity of Etravirine Against Wild-Type HIV-1

| Cell Type | Median EC50 (nM) |

| T-cell lines and primary cells | 0.9 - 5.5 europa.eu |

| HIV-1 group M primary isolates | 0.3 - 1.7 europa.eu |

| HIV-1 group O primary isolates | 11.5 - 21.7 europa.eu |

EC50 (half maximal effective concentration) is the concentration of a drug that gives half-maximal response.

A significant advantage of Etravirine is its activity against HIV-1 strains that are resistant to other NNRTIs. natap.orgnih.gov It has shown efficacy against a large number of clinical isolates with NNRTI resistance. portico.org For instance, Etravirine demonstrated a fold change in EC50 of ≤ 3 against 60% of over 6,000 NNRTI-resistant clinical isolates. europa.eu The development of resistance to Etravirine itself often requires the accumulation of multiple mutations. portico.org While specific data for this compound's activity against resistant strains is not available, the significantly lower potency of Etravirine's metabolites against wild-type strains suggests they would also have limited activity against resistant strains. natap.org

Table 2: Activity of Etravirine Against NNRTI-Resistant HIV-1

| Strain Type | Finding |

| NNRTI-resistant clinical isolates | Inhibited 76% of resistant samples at a concentration of 10 nM. portico.org |

| Panel of viruses with 1 or 2 amino acid substitutions | EC50 values of 1-19 nM. portico.org |

| NNRTI-resistant isolates | Demonstrated activity against 97% of approximately 1,000 such strains. portico.org |

This table summarizes the reported in vitro activity of the parent compound, Etravirine, against various resistant HIV-1 strains.

Assessment of Activity Against Wild-Type Viral Strains (In Vitro)

Mechanisms of Potential Drug Resistance at the Molecular Level

Extensive literature exists detailing the mechanisms of drug resistance for the parent compound, etravirine. This includes a well-documented profile of resistance-associated mutations (RAMs) in the HIV-1 reverse transcriptase enzyme that reduce its susceptibility. mdpi.comstanford.eduresearchgate.net The flexibility of the etravirine molecule allows it to bind to the reverse transcriptase enzyme in multiple conformations, which helps it overcome some single mutations that confer resistance to other non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.govnewdrugapprovals.org However, the accumulation of multiple specific mutations can lead to reduced efficacy. portico.org

In contrast, specific research on the potential drug resistance mechanisms associated with this compound, a metabolite of etravirine, is not available in the current scientific literature based on comprehensive searches. The following sections detail the lack of specific findings for this particular compound.

There is currently no available research data specifically investigating the influence of amino acid substitutions in the HIV-1 reverse transcriptase on the interaction with this compound. While numerous studies have identified a list of resistance-associated mutations for the parent drug, etravirine, and have even assigned weighting factors to these mutations based on their impact, stanford.edunih.gov similar analyses for its dihydroxy metabolite have not been published. Therefore, a data table detailing specific amino acid substitutions and their effect on this compound's binding or inhibitory activity cannot be generated.

There are no public computational studies or X-ray crystallography data that describe the structural basis for potential reduced susceptibility of HIV-1 to this compound. The binding of the parent compound, etravirine, to the non-nucleoside inhibitor binding pocket of reverse transcriptase has been characterized through both computational modeling and X-ray crystallography, including in complexes with resistant mutant enzymes. csic.esresearchgate.netscirp.orgresearchgate.net These studies provide insight into how etravirine's conformational flexibility allows it to adapt to changes in the binding pocket. nih.gov However, similar structural investigations for this compound have not been reported. Without such studies, it is not possible to create a data table summarizing key structural changes that might confer resistance to this specific metabolite.

Structure Activity Relationship Sar and Computational Studies of Dihydroxy Etravirine and Analogs

In Silico Prediction of Molecular Properties and Biological Interactions

In silico techniques, including molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting how a molecule like Dihydroxy Etravirine (B1671769) will behave at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. alliedacademies.orgmdpi.com It is frequently used to understand the interactions between a ligand, such as Dihydroxy Etravirine, and its target enzyme, which in this context is primarily the HIV-1 reverse transcriptase (RT). drugbank.com The process involves placing the ligand into the binding site of the enzyme and evaluating the fit using a scoring function, which estimates the binding affinity. alliedacademies.org

For Etravirine and its analogs, docking studies are crucial for elucidating the binding modes within the allosteric non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. mdpi.com These simulations help identify key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand, stabilizing the complex. researchgate.net While specific docking studies on this compound are not extensively published, the methodology applied to the parent compound provides a clear framework. Studies on Etravirine have identified key interactions with residues such as Lys101, Tyr181, Tyr188, and Trp229. mdpi.com The introduction of two hydroxyl groups in this compound is predicted to create new opportunities for hydrogen bonding within the NNIBP, potentially altering the binding score and orientation compared to Etravirine.

Table 1: Representative Docking Simulation Data for Etravirine with HIV-1 RT This table presents typical data obtained from docking simulations of the parent compound, Etravirine, which serves as a baseline for predicting the interactions of its metabolites.

| Parameter | Value/Residues | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.0 to -10.5 | Predicts the strength of the ligand-enzyme interaction; more negative values indicate stronger binding. plos.org |

| Key H-Bond Interactions | Lys101, Lys103 | Hydrogen bonds are critical for anchoring the ligand in the correct orientation within the binding site. mdpi.com |

| Key Hydrophobic Interactions | Pro225, Trp229, Tyr181, Tyr188 | Hydrophobic interactions contribute significantly to the overall binding energy and stability of the complex. mdpi.com |

| Predicted Inhibition (IC50) | Micromolar (µM) range | Docking scores can be correlated with experimental inhibitory concentrations to predict potency. mdpi.com |

Molecular dynamics (MD) simulations provide detailed information about the structural and dynamical properties of a molecular system over time. mdpi.com For drug-enzyme complexes, MD simulations are used to assess the stability of the binding pose predicted by molecular docking and to analyze the conformational changes in both the ligand and the protein. plos.orgscispace.com The simulation tracks the movements of atoms, offering insights into the flexibility of the ligand and its interactions within the binding pocket. nih.gov

MD simulations on Etravirine complexed with HIV-1 RT have demonstrated its stable binding. plos.org Key metrics analyzed during these simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position, indicating the stability of the complex. A stable RMSD suggests the ligand remains securely bound. plos.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or allosteric modulation. plos.org

For this compound, MD simulations would be critical to understand how the added hydroxyl groups affect the dynamic behavior of the molecule in the binding site. These simulations would reveal whether the new hydrogen bonds lead to a more stable and rigid complex or if the increased polarity and size introduce unfavorable movements that could reduce binding stability.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a group of compounds and their biological activities. nih.govnih.gov By analyzing a series of analogs, QSAR models can identify the key physicochemical properties (descriptors) that govern the activity, allowing for the prediction of the potency of new or untested compounds. nih.gov

A QSAR model for Etravirine and its metabolites, including this compound, would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as electronic properties, steric effects, and hydrophobicity. The model would then correlate these descriptors with the experimentally determined inhibitory activity against HIV-1 RT. The results from QSAR studies can indicate which molecular properties are most important for the inhibitory function. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling This table lists common descriptors that would be used to build a QSAR model for Etravirine analogs to predict their biological activity.

| Descriptor Class | Example Descriptors | Property Measured |

|---|---|---|

| Electronic | Dipole Moment, Ionization Potential | Distribution of charge, ease of losing an electron. researchgate.net |

| Topological | Molecular Connectivity Indices | Size, shape, and degree of branching in a molecule. nih.gov |

| Steric/Geometrical | Molecular Weight, Surface Area | Size and shape of the molecule. researchgate.net |

| Hydrophobic | LogP (Partition Coefficient) | The lipophilicity or hydrophilicity of the molecule. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Comparative Analysis of this compound with Parent Compound and Other Metabolites

Comparing this compound to its parent drug, Etravirine, and other related metabolites is essential for understanding how metabolic changes affect its function as an enzyme inhibitor.

The binding mode describes the precise orientation and conformation of a ligand within a protein's binding site. Etravirine is known for its conformational flexibility, which allows it to bind to HIV-1 RT in multiple conformations, a key feature in overcoming resistance mutations. wikipedia.orgresearchgate.net The addition of two hydroxyl groups to form this compound would significantly impact its binding mode. These polar groups could form new hydrogen bonds with residues in the binding pocket, potentially leading to a different, and possibly more rigid, binding orientation compared to the parent compound.

Table 3: Hypothetical Comparison of Binding Free Energy Components (MM-GBSA) This table illustrates how the components of binding free energy might differ between Etravirine and its dihydroxylated metabolite.

| Energy Component (kcal/mol) | Etravirine (Parent) | This compound (Metabolite) | Expected Influence of Dihydroxylation |

|---|---|---|---|

| ΔG_bind (Total) | -66.5 | Predicted Value | The overall change depends on the balance of favorable and unfavorable new interactions. mdpi.com |

| Van der Waals Energy | Favorable | Likely Similar | Represents hydrophobic and nonpolar interactions. nih.gov |

| Electrostatic Energy | Favorable | Potentially More Favorable | Increased polarity from -OH groups could enhance electrostatic interactions. nih.gov |

| Solvation Energy | Unfavorable | Potentially More Unfavorable | Higher energy required to desolvate the more polar metabolite before binding. |

Etravirine functions as an allosteric inhibitor, meaning it binds to a site on the HIV-1 RT enzyme that is distinct from the active site where the viral RNA is converted to DNA. drugbank.comgbcbiotech.com This binding induces a conformational change in the enzyme, altering the shape of the active site and thereby inhibiting its function. biotechacademy.dk

The dihydroxylation of Etravirine occurs on the dimethylbenzonitrile moiety. drugbank.comnih.gov This modification directly alters a part of the molecule that is critical for fitting into the allosteric binding pocket. The influence of these two hydroxyl groups can be multifaceted:

Receptor Recognition: The added hydroxyl groups can serve as new hydrogen bond donors and acceptors. This could enhance the molecule's affinity for the allosteric site if the pocket contains complementary amino acid residues. Conversely, the increased size and polarity could create steric clashes or unfavorable interactions, reducing affinity.

Allosteric Modulation: The precise way a ligand binds in an allosteric site dictates the specific conformational change it induces in the enzyme. By altering the binding orientation and interactions, dihydroxylation could change the way the metabolite modulates the enzyme's structure. This could potentially lead to a different level of inhibition—either stronger or weaker—compared to the parent drug. Furthermore, metabolites can interact with other receptors beyond the primary target. For instance, NNRTIs like Etravirine are known to interact with nuclear receptors such as the constitutive androstane (B1237026) receptor (CAR), which regulates the expression of drug-metabolizing enzymes. nih.gov this compound may have a different affinity for these receptors, leading to a distinct downstream impact on drug metabolism pathways.

Evaluation of Binding Modes and Energetics

Design Principles for Modified Etravirine Derivatives with Potential Enhanced Profiles

The development of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) like etravirine was a significant step forward in combating HIV-1, particularly strains resistant to first-generation drugs. nih.govmdpi.com However, the continual emergence of drug-resistant viral mutations necessitates the ongoing design of novel NNRTI candidates with improved potency, resistance profiles, and pharmacokinetic properties. nih.govnih.gov Computational methods, including quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics, play a pivotal role in the rational design of these new antiviral agents. mdpi.comnih.gov

A key design principle for etravirine and its analogs is rooted in the molecule's inherent conformational flexibility and positional adaptability. nih.govwikipedia.org Etravirine, a diarylpyrimidine (DAPY), can bind to the hydrophobic non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT) in multiple conformations. mdpi.comwikipedia.org This adaptability allows it to maintain effective binding even when mutations alter the shape of the pocket, a feature that is crucial for its activity against resistant strains. wikipedia.org

Computational and crystallographic studies have identified several key interactions that are fundamental to the binding affinity of etravirine and serve as a blueprint for new derivatives. These include:

Hydrogen Bonds: The formation of hydrogen bonds with the main chain of highly conserved amino acid residues, such as Lys101, is critical for potent inhibition. mdpi.comjove.com

π-π Stacking Interactions: The diaryl structure facilitates π-π stacking interactions with aromatic residues within the binding pocket, including Tyr181, Tyr188, and Trp229, which contribute significantly to the binding affinity. mdpi.commdpi.com

Main-Chain Interactions: Designing inhibitors that primarily interact with the main-chain atoms of the RT enzyme, rather than the more variable side chains, is a key strategy to create compounds that are less susceptible to resistance mutations. nih.gov

Building on these foundational principles, several specific strategies are employed to design modified etravirine derivatives with potentially enhanced profiles:

Structure-Based Design and Scaffold Modification: By analyzing the crystal structure of RT complexed with etravirine, researchers can design novel derivatives that optimize interactions within the binding pocket. researchgate.net This includes strategies like scaffold hopping and molecular hybridization, where structural components from different potent inhibitors are combined. nih.gov For instance, integrating features of uracil (B121893) into the DAPY scaffold has yielded compounds with excellent activity against wild-type and mutant HIV-1 strains. nih.gov

Targeting Solvent-Exposed Regions: To improve physicochemical properties such as solubility, hydrophilic fragments (e.g., morpholine, sulfamide (B24259) piperazine) can be incorporated into the molecular structure at points that are exposed to the solvent channel of the binding pocket. nih.gov

3D-QSAR and Pharmacophore Modeling: These computational techniques allow for the creation of a three-dimensional model that defines the essential structural features (pharmacophore) required for biological activity, such as hydrogen-bond donors/acceptors and hydrophobic centers. mdpi.com These models guide the rational design of new molecules with predicted high activity. mdpi.com

Metabolic Considerations: The metabolism of etravirine involves hydroxylation to form metabolites such as dihydroxy-etravirine, which subsequently undergo glucuronide conjugation. nih.gov Understanding these metabolic pathways is crucial for designing derivatives with improved metabolic stability.

The exploration of related dihydroxy compounds, such as dihydroxy benzoyl naphthyl hydrazone (DHBNH), provides further design insights. While DHBNH primarily inhibits the RNase H active site of RT, preliminary SAR studies have shown that derivatives with substituents on its benzoyl ring can be designed to interact with residues in the NNRTI-binding pocket, thereby inhibiting polymerase activity. nih.gov This highlights the potential of designing inhibitors that can target multiple functions or sites of the enzyme. nih.gov

Computational analyses comparing etravirine with its enumerated derivatives have shown that modifications can lead to improved binding energies. For example, one modified etravirine derivative demonstrated a more favorable calculated free energy of binding (−89.684 kcal/mol) compared to other ligands studied, suggesting a promising potential for enhanced antiretroviral therapy. jove.com

Interactive Data Table 1: Antiviral Activity of Selected Diarylpyrimidine (DAPY) Derivatives

This table presents the 50% effective concentration (EC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower EC₅₀ value corresponds to a more potent drug. Data is shown for etravirine and a novel derivative against wild-type (WT) HIV-1 and various drug-resistant mutant strains.

| Compound | Target Strain | EC₅₀ (nM) | Reference |

| Etravirine (ETR) | HIV-1 WT | - | researchgate.net |

| Etravirine (ETR) | K103N + Y181C | 22.3 | researchgate.net |

| Etravirine (ETR) | F227L + V106A | 49.8 | researchgate.net |

| Compound 23h | HIV-1 WT | 3.43 | researchgate.net |

| Compound 23h | K103N + Y181C | 9.7 | researchgate.net |

| Compound 23h | F227L + V106A | 3.44 | researchgate.net |

| Compound 1 | HIV-1 WT | 5.6 | nih.gov |

| Compound 1 | E138K | 34.2 | nih.gov |

Interactive Data Table 2: Computational Binding Analysis of Etravirine and Analogs

This table summarizes results from computational studies, showing the binding affinity of etravirine and its derivatives to the HIV-1 reverse transcriptase. The binding free energy (ΔGbind) and docking scores are indicators of the stability and strength of the protein-ligand complex; more negative values typically suggest stronger binding.

| Compound | Method | Binding Free Energy (ΔGbind) (kcal/mol) | Docking Score (kcal/mol) | Reference |

| Etravirine | MM/PBSA | -64.669 | - | jove.com |

| Enumerated Etravirine | MM/PBSA | -66.146 (ΔGVdW) | -10.517 | jove.com |

| Etravirine | MM-GBSA | -66.46 | - | mdpi.com |

| ZINC38321654 (Analog) | MM-GBSA | -64.88 | - | mdpi.com |

| ZINC37538901 (Analog) | MM-GBSA | -63.76 | - | mdpi.com |

Analytical Methodologies for Dihydroxy Etravirine in Research Contexts

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Dihydroxy Etravirine (B1671769) from complex matrices such as biological samples or from the parent drug substance and other related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Etravirine and its related compounds, including Dihydroxy Etravirine. Method development focuses on achieving optimal separation, resolution, and peak shape. While specific methods exclusively for this compound are developed in the context of the parent drug's analysis, the principles are directly applicable.

Research studies on Etravirine have established various reverse-phase HPLC (RP-HPLC) methods that can resolve the parent drug from its metabolites and degradation products. ajrconline.orgresearchgate.net These methods typically utilize a C18 column, which is effective for separating non-polar to moderately polar compounds like Etravirine and its hydroxylated metabolites. The mobile phase often consists of a mixture of an aqueous buffer (such as potassium dihydrogen orthophosphate or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. ajrconline.orgijrpns.com The pH of the aqueous phase is a critical parameter, often adjusted to control the ionization state of the analytes and improve chromatographic performance. ajrconline.org Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to effectively elute compounds with different polarities within a reasonable timeframe. researchgate.netresearchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Inertsil ODS-3V C-18 (250x4.6 mm, 5µm) ajrconline.org | Hypersil C18 (150 mm x 4.6 mm, 5 µm) researchgate.net | Xselect HSS T3 (150 × 4.6 mm, 3.5 μm) researchgate.net |

| Mobile Phase | 0.03M KH₂PO₄ (pH 3.2) : Acetonitrile (30:70 v/v) ajrconline.org | Acetonitrile researchgate.net | A: Buffer (pH 4.0); B: Methanol:Acetonitrile:Water (90:5:5 v/v) researchgate.net |

| Flow Rate | 1.0 ml/min ajrconline.org | 1.0 ml/min researchgate.net | 1.0 ml/min researchgate.net |

| Detection (UV) | 309 nm ajrconline.org | 271 nm researchgate.net | 310 nm researchgate.net |

| Retention Time (Etravirine) | 9.111 min ajrconline.org | 1.8 min researchgate.net | 15.813 min researchgate.net |

For highly sensitive and selective detection and quantification, especially at low concentrations found in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govmdpi.com This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

In studies of Etravirine metabolism, LC-MS/MS has been used to identify and quantify various metabolites. nih.gov this compound, along with other hydroxylated products, was identified in incubations with human liver microsomes. nih.gov The method relies on multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. mdpi.com This process provides exceptional specificity and reduces background noise.

For this compound, the protonated molecule [M+H]⁺ serves as the precursor ion. Research has identified three dihydroxylated products of Etravirine with a mass-to-charge ratio (m/z) of 467. nih.gov The transition of the precursor ion m/z 467.3 to a specific product ion at m/z 369.1 is used for quantification. nih.gov The high sensitivity of LC-MS/MS allows for the establishment of methods with a low limit of quantification (LLOQ), often in the range of nanograms per milliliter (ng/mL), which is essential for pharmacokinetic studies. nih.govplos.org

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Mode | Reference |

|---|---|---|---|---|

| Etravirine | 435.9 | 163.6 | Positive ESI | nih.gov |

| This compound (Metabolite M4, M5, M6) | 467.3 | 369.1 | Positive ESI | nih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous elucidation of molecular structures. colab.wsirbm.com For a molecule like this compound, 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.netmdpi.com This allows for the confirmation of the core structure and, crucially, the determination of the exact positions of the two hydroxyl groups on the benzonitrile (B105546) moiety.

While specific NMR spectral data for isolated this compound is not widely published, the application of NMR to the parent compound, Etravirine, and its analogs is well-established. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the precise site of hydroxylation. mdpi.com The structural information derived from NMR is fundamental for validating the identity of synthesized reference standards. irbm.com

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides information on the molecular weight and structural features of a compound through analysis of its fragmentation patterns. nih.govscienceready.com.au When the this compound molecular ion (m/z 467.3) is subjected to collision-induced dissociation (CID), it breaks apart into smaller, stable fragment ions. The pattern of these fragments is like a fingerprint, aiding in structural confirmation.

Studies on Etravirine metabolism have detailed the fragmentation of its dihydroxy metabolites. nih.gov For instance, the major fragment ions observed for different dihydroxy isomers (denoted M4 and M5) provide clues to their structure. The loss of specific neutral fragments from the precursor ion is characteristic of the molecule's structure. Analysis of these pathways is critical for distinguishing between different isomers of this compound that may be formed metabolically. nih.gov

| Metabolite Isomer | Precursor Ion [m/z] | Key Fragment Ions [m/z] | Proposed Neutral Loss | Reference |

|---|---|---|---|---|

| M4 (this compound) | 467.3 | 369.2 | C₃H₅N₃O | nih.gov |

| M5 (this compound) | 467.3 | 369.1, 226.1 | C₃H₅N₃O, C₁₁H₁₁N₆O | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Application in Reference Standard Development and Impurity Profiling for Research Materials

This compound is considered a significant impurity in the manufacturing of Etravirine, as it is a product of metabolism. nih.govsynthinkchemicals.com Regulatory guidelines require that impurities in drug substances be identified and quantified to ensure the safety and efficacy of the final pharmaceutical product. ijrpr.com Therefore, the development of a well-characterized reference standard for this compound is essential. synzeal.com

This reference standard serves several critical purposes in a research and quality control context:

Impurity Identification: It provides a benchmark for confirming the presence of this compound in batches of Etravirine API using techniques like HPLC. researchgate.netresearchgate.net

Method Validation: The standard is used to validate analytical methods, ensuring they are accurate, precise, and specific for quantifying the impurity. synzeal.comrjptonline.org

Stability Studies: It is used in forced degradation studies to understand the stability of the parent drug and to track the formation of this compound under various stress conditions (e.g., acid, base, heat, oxidation). synzeal.comresearchgate.net

Quality Control: In routine quality control testing, the reference standard is used to quantify the level of the this compound impurity, ensuring it does not exceed the limits set by pharmacopeias and regulatory authorities. synthinkchemicals.comijrpr.com

The availability of high-purity this compound, with its structure confirmed by spectroscopic methods like NMR and MS, is a prerequisite for the reliable profiling of impurities in Etravirine research and manufacturing materials. synzeal.comsynthinkchemicals.com

Future Directions in Dihydroxy Etravirine Research

Exploration of Novel Biochemical Pathways and Their Functional Impact

The primary metabolic pathway for Etravirine (B1671769) involves oxidation by cytochrome P450 (CYP) enzymes to form hydroxylated metabolites, which are subsequently glucuronidated. nih.gov The major dioxygenated metabolite, Dihydroxy Etravirine, is primarily formed through the action of CYP2C19, with minor contributions from CYP3A4 and CYP2C9 acting in concert. nih.govdrugbank.com Specifically, studies using human liver microsomes (HLMs) have shown that CYP2C19 is responsible for the dimethylhydroxylation of Etravirine's dimethylbenzonitrile moiety. nih.govdrugbank.com

Furthermore, the significant role of CYP2C19 in its formation highlights a key area for pharmacogenomic research. nih.govresearchgate.net Studies have demonstrated that the formation of this compound is virtually undetectable in liver microsomes from individuals with a homozygous loss-of-function CYP2C19*2 allele. nih.govdrugbank.com Exploring these genetic polymorphisms in larger patient cohorts could elucidate their impact on Etravirine's efficacy and drug-drug interaction potential. Future studies should investigate whether the rate of this compound formation influences the plasma concentration and half-life of the parent compound, thereby affecting the therapeutic window.

Table 1: Key Enzymes in this compound Formation

| Enzyme | Role in Metabolism | Research Implication |

|---|---|---|

| CYP2C19 | Primarily responsible for the formation of the major dihydroxylated metabolite of Etravirine. nih.govdrugbank.com | Variations in this enzyme's gene can drastically alter metabolite formation, impacting pharmacokinetics. nih.govresearchgate.net |

| CYP3A4 | Forms minor monohydroxylated metabolites and may work with CYP2C9 to form minor dihydroxylated products. nih.govdrugbank.com | Potential for drug-drug interactions with other agents metabolized by this common pathway. nih.gov |

| CYP2C9 | Appears to act in concert with CYP3A4 to form minor dihydroxylated metabolites, but shows no activity on the parent compound alone. nih.govdrugbank.com | Suggests a sequential or cooperative metabolic pathway that requires further characterization. |

Advanced Computational Modeling for Drug Discovery and Optimization

Computational modeling has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. nih.govfmhr.org For this compound, these advanced techniques offer a powerful lens through which to predict its properties and guide the development of next-generation NNRTIs.

Molecular docking and molecular dynamics (MD) simulations can be employed to investigate the binding affinity of this compound for the NNRTI binding pocket of HIV-1 reverse transcriptase. mdpi.comijpbs.net Such studies would clarify whether the addition of two hydroxyl groups enhances or diminishes its interaction with the enzyme, providing a molecular basis for its potential activity or inactivity. For instance, computational analysis of Etravirine has been used to understand its resilience to resistance mutations like G190A; similar studies on its dihydroxy metabolite could predict its effectiveness against resistant viral strains. ijpbs.net

Moreover, computational tools like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can calculate binding free energies, offering a quantitative comparison between Etravirine and this compound. mdpi.com Recent computational studies have repurposed Etravirine as a potential inhibitor for other targets, such as human ck2 alpha kinase in cancer, using MD simulations to confirm a stable binding mode. plos.org This same approach could be applied to this compound to explore potential off-target interactions. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of metabolites with their biological activities, guiding the design of new analogues that are either less susceptible to metabolism or whose metabolites retain favorable properties. researchgate.net

Table 2: Applications of Computational Modeling in this compound Research

| Modeling Technique | Application | Objective |

|---|---|---|

| Molecular Docking | Predict the binding pose and affinity of this compound within the HIV-1 RT binding pocket. mdpi.comijpbs.net | To assess whether the metabolite can effectively inhibit the viral enzyme. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior and stability of the this compound-RT complex over time. plos.org | To understand the stability of the interaction and identify key binding determinants. |

| MM/GBSA | Calculate the binding free energy of the metabolite to its target. mdpi.com | To provide a quantitative measure of binding affinity for comparison with the parent drug. |

| QSAR | Develop models that link chemical structure to metabolic stability and activity. researchgate.net | To guide the design of new analogues with optimized metabolic profiles. |

| Density Functional Theory (DFT) | Analyze the electronic structure and reactivity of the metabolite. plos.org | To understand its chemical properties and potential for forming further reactive species. |

Development of Next-Generation Analogues with Enhanced Preclinical Profiles

Knowledge of Etravirine's metabolic fate, particularly the formation of this compound, is fundamental to the rational design of next-generation analogues. researchgate.net The primary goals for these new compounds are to enhance potency against highly resistant HIV-1 strains, improve pharmacokinetic properties, and increase the genetic barrier to resistance. nih.govnih.gov

Future drug design efforts will likely focus on modifying the dimethylbenzonitrile moiety of the Etravirine scaffold, the primary site of hydroxylation. nih.govdrugbank.com By using techniques like scaffold hopping or bioisosteric replacement, medicinal chemists can design analogues where these metabolic "soft spots" are masked or removed. researchgate.netresearchgate.net This could lead to compounds with greater metabolic stability, longer half-lives, and more predictable pharmacokinetic profiles across diverse patient populations, including those with different CYP2C19 genotypes.

Alternatively, if this compound is found to possess beneficial properties, such as significant anti-HIV activity and a favorable safety profile, analogues could be designed to promote this specific metabolic pathway, effectively creating a prodrug. The conformational flexibility of the diarylpyrimidine (DAPY) structure, which allows Etravirine to bind to mutated reverse transcriptase enzymes, must be maintained or enhanced in any new analogue. nih.govnewdrugapprovals.org Structure-based design approaches, informed by co-crystal structures of new analogues with mutant RT, will be crucial for ensuring that enhanced metabolic stability does not come at the cost of reduced efficacy against resistant viruses. nih.govnih.gov

Table 3: Desired Preclinical Characteristics for Next-Generation Etravirine Analogues

| Characteristic | Rationale for Improvement |

|---|---|

| Enhanced Potency vs. Resistant Strains | To overcome emerging and complex HIV-1 mutations that confer resistance to current second-generation NNRTIs. nih.govmdpi.com |

| Improved Metabolic Stability | To reduce variability in drug exposure due to genetic differences in CYP enzymes and minimize drug-drug interactions. nih.govnih.gov |

| Higher Genetic Barrier to Resistance | To make it more difficult for the virus to develop resistance mutations upon exposure to the drug. nih.gov |

| Enhanced Conformational Flexibility | To maintain or improve binding to a wide range of mutated HIV-1 reverse transcriptase enzymes. nih.govresearchgate.net |

| Favorable Oral Bioavailability | To ensure consistent and effective drug absorption and systemic exposure. nih.gov |

Integration with Systems Biology Approaches to Understand Complex Interactions

Systems biology offers a holistic framework to understand the complex interplay between a drug, its metabolites, and the host's biological networks. nih.govplos.org Moving beyond the study of a single enzyme or pathway, a systems approach can integrate diverse datasets—including genomic, proteomic, and metabolomic data—to model the multifaceted effects of Etravirine and this compound. nih.govupf.edu

A key future direction is the development of integrated pharmacokinetic/pharmacodynamic (PK/PD) models that incorporate systems-level data. Such models could simulate how genetic variations in CYP2C19, CYP3A4, and other drug-metabolizing enzymes collectively influence the balance between Etravirine and this compound concentrations. nih.govresearchgate.net By linking these concentrations to viral load dynamics and host immune responses, researchers can better predict therapeutic outcomes in individual patients. nih.gov

Furthermore, systems biology can help elucidate the broader impact of this compound on cellular pathways beyond viral replication. plos.org For example, investigating the metabolite's effect on host cell signaling, lipid metabolism, or inflammatory responses could reveal previously unknown interactions. nih.gov This is particularly relevant as antiretroviral drugs are now understood to have wide-ranging effects on host biology. By creating comprehensive models of drug action that include metabolites, researchers can better anticipate the system-wide consequences of treatment and identify new opportunities for therapeutic intervention. upf.edu

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Etravirine |

| Rilpivirine |

| Nevirapine |

| Efavirenz |

| Delavirdine |

| Doravirine |

| Sunitinib |

Q & A

Q. How are dihydroxy etravirine metabolites identified and characterized in vitro?

this compound metabolites (M4, M5, M6) are identified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . Human liver microsomes (HLMs) incubated with etravirine and NADPH/UDPGA generate these metabolites, detected via specific transitions (e.g., m/z 451.3→304.1). Reaction phenotyping with cDNA-expressed cytochrome P450 (CYP) isoforms confirms CYP2C19 as the primary enzyme for dimethylhydroxylation of the benzonitrile moiety. Co-incubation with CYP inhibitors (e.g., CYP2C19*2 loss-of-function genotypes) reduces metabolite formation by 75–100% .

Q. What methodologies are used to assess the impact of co-crystallization on this compound solubility?

Co-crystals of etravirine with L-tartaric acid (1:1, 1:2, 2:1 molar ratios) are synthesized via slow evaporation or mechanochemical activation . Solubility improvements are quantified using differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to confirm intermolecular interactions. Stability is validated via HPLC area-under-curve (AUC) analysis over seven days. These methods show enhanced dissolution rates compared to pure etravirine, addressing its low aqueous solubility (BCS Class IV) .

Q. How do researchers evaluate this compound’s pharmacokinetic variability in hepatic impairment?

Population pharmacokinetic studies in patients with mild-to-moderate hepatic impairment (Child–Pugh A/B) compare AUC, Cmax, and Cmin to healthy controls. For severe impairment (Child–Pugh C), case studies monitor plasma concentrations post-dose discontinuation. Pharmacokinetic parameters (e.g., half-life extension to 237 hours in decompensated cirrhosis) are measured via liquid chromatography-mass spectrometry (LC-MS) . Dose adjustments are not required for mild-to-moderate impairment, but caution is advised in severe cases .

Advanced Research Questions

Q. What experimental designs are used to study CYP3A4 autoinduction by this compound?

Primary human hepatocytes are treated with etravirine, and quantitative RT-PCR measures CYP3A4 mRNA levels at 6–72 hours. A 3.2- to 17.9-fold increase in expression is observed, mediated by pregnane X receptor (PXR) activation. Co-treatment with the PXR antagonist sulforaphane blocks this induction. This autoinduction may alter etravirine’s metabolism in prolonged therapy, necessitating time-dependent pharmacokinetic modeling to predict drug-drug interaction risks .

Q. How does the E138A polymorphism in HIV-1 reverse transcriptase affect this compound’s resistance barrier?

In vitro resistance selection experiments using site-directed mutagenesis introduce E138A into HIV-1 clones. Phenotypic resistance is quantified via 50% effective concentration (EC50) fold-change (FC) assays. E138A alone reduces the genetic barrier, requiring fewer additional mutations (e.g., V106I, Y181C) for high-level resistance. Phylogenetic analysis of clinical isolates (DUET trials) correlates E138A prevalence with subtype-specific virologic failure rates, particularly in HIV-1 subtype C .

Q. What strategies optimize etravirine’s pharmacokinetics in patients undergoing hemodialysis?

Pharmacokinetic sampling during hemodialysis sessions measures pre- and post-dialysis plasma concentrations of etravirine, darunavir, and raltegravir. Non-compartmental analysis calculates AUC and half-life adjustments. Dosing post-hemodialysis maintains therapeutic levels despite altered clearance. This approach is critical for patients with end-stage renal disease, where protein binding and dialysis membrane interactions influence drug exposure .

Q. How do researchers resolve contradictions in etravirine’s virologic efficacy across diverse patient populations?

Pooled analyses of DUET-1/DUET-2 trials stratify virologic responses by baseline factors (viral load, CD4+ count, HIV-1 subtype). Weighted genotypic scoring assigns resistance-associated mutation (RAM) penalties (e.g., Y181V: score 4; E138A: score 1) to predict efficacy. Discrepancies in co-infected patients (HIV/HCV) are addressed via multivariate regression adjusting for etravirine’s 1.35-fold higher AUC in this subgroup .

Methodological Guidelines

- For metabolite identification : Combine in vitro HLM assays with UPLC-MS/MS and chemical inhibition studies to map metabolic pathways .

- For co-crystallization : Use DSC and FTIR to validate solid-state interactions, followed by HPLC stability testing .

- For resistance studies : Employ site-directed mutagenesis and clinical isolate genotyping to quantify RAM impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.